N-Methylthiazol-2-amine hydrochloride

説明

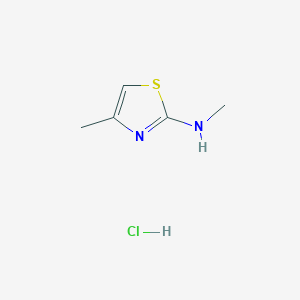

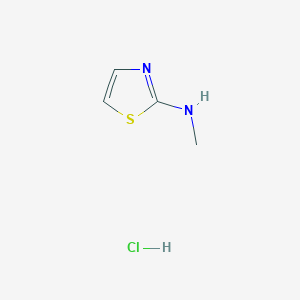

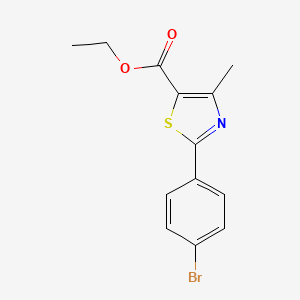

N-Methylthiazol-2-amine hydrochloride (CAS No. 6142-07-0) is a chemical compound belonging to the thiazole class. Its molecular formula is C₄H₇ClN₂S . The compound is typically found as a white crystalline powder. Although it might not be widely recognized, it plays a crucial role in various research and synthetic applications .

Synthesis Analysis

The synthesis of this compound involves several steps. While I don’t have access to specific papers, the general synthetic pathway includes the chlorination of N-methylthiazol-2-amine, followed by hydrochloride salt formation. Researchers have explored various methods to optimize yield and purity, but further investigation is needed to refine the process .

Molecular Structure Analysis

The compound’s molecular structure consists of a thiazole ring with a methyl group (CH₃) and an amino group (NH₂) attached. The chlorine atom (Cl) forms the hydrochloride salt. The arrangement of atoms and bonds determines its properties and reactivity .

科学的研究の応用

Advanced Oxidation Processes for Degradation of Nitrogen-Containing Compounds

Nitrogen-containing compounds, including amines and azo dyes, are resistant to conventional degradation processes. Advanced Oxidation Processes (AOPs) have been identified as effective in mineralizing these compounds, improving treatment schemes' efficacy. This is critical in addressing the toxic and hazardous nature of these compounds in water, suggesting potential applications for N-Methylthiazol-2-amine hydrochloride in environmental remediation efforts (Bhat & Gogate, 2021).

Plasma Methods for Generating Chemically Reactive Surfaces

Plasma surface treatments and plasma polymerization create polymeric surfaces and thin coatings with reactive chemical groups. These surfaces, containing groups such as amine, are essential for biomolecule immobilization and cell colonization. The versatility of plasma-fabricated surfaces in bio-interface applications might hint at the relevance of studying similar nitrogen-containing compounds like this compound for creating bioactive or biomimetic materials (Siow, Britcher, Kumar, & Griesser, 2006).

N-Halo Reagents in Organic Synthesis

N-Halo reagents play a significant role in organic synthesis, participating in various functional group transformations, including oxidation reactions, halogenation, acylation, and more. The review of N-Halo reagents' applications showcases the broad utility of nitrogen-containing reagents in synthesizing and modifying organic compounds, underlining the potential research interest in compounds like this compound (Kolvari et al., 2007).

Renewable Feedstocks for Nitrogen-Containing Derivatives

The use of renewable feedstocks, such as soybean oil, to produce nitrogen-containing materials underscores the growing interest in sustainable sources for industrial chemicals. Research into converting triglycerides into fatty amines and amides reveals the broader context of synthesizing nitrogen-containing derivatives from renewable sources, suggesting a potential area of application for this compound in green chemistry (Biswas et al., 2008).

作用機序

Target of Action

N-Methylthiazol-2-amine hydrochloride, a derivative of thiazole, is a heterocyclic organic compound . Thiazoles are found in many biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . The primary targets of these compounds vary widely, depending on the specific derivative and its intended use.

Mode of Action

Thiazole derivatives have been found to interact with their targets in various ways, leading to a range of biological effects . For example, some thiazole derivatives act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets . For instance, some thiazole derivatives can activate or inhibit certain enzymes or receptors, leading to changes in the biochemical pathways within the body .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of this compound.

Result of Action

Thiazole derivatives have been found to have a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility properties of thiazole derivatives may influence their action in different environments .

特性

IUPAC Name |

N-methyl-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S.ClH/c1-5-4-6-2-3-7-4;/h2-3H,1H3,(H,5,6);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDRVJEKMZUNQGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CS1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6142-07-0 | |

| Record name | 2-Thiazolamine, N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6142-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-methyl-5-[(4S)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]pent-2-en-1-ol](/img/structure/B3274698.png)

![6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide](/img/structure/B3274750.png)

![6-Methoxybenzo[d]isothiazol-3-amine](/img/structure/B3274762.png)